4-Bromo-2-isopropoxy-1-methoxybenzene
Overview
Description
4-Bromo-2-isopropoxy-1-methoxybenzene is an organic compound with the molecular formula C10H13BrO2. It is a brominated aromatic compound that features both isopropoxy and methoxy substituents on the benzene ring. This compound is of interest in various fields of chemical research due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Bromo-2-isopropoxy-1-methoxybenzene can be synthesized through a multi-step process starting from 5-bromo-2-methoxyphenol. The synthesis involves the following steps:
Alkylation: 5-bromo-2-methoxyphenol is reacted with 2-bromopropane in the presence of a base such as potassium carbonate to introduce the isopropoxy group.
Purification: The product is purified through recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2-isopropoxy-1-methoxybenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles in reactions such as the Suzuki-Miyaura coupling.
Oxidation and Reduction: The methoxy and isopropoxy groups can undergo oxidation or reduction under specific conditions.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: This reaction typically uses palladium catalysts and boronic acids or esters as reagents under mild conditions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize the methoxy group to a carbonyl group.
Major Products
Substitution Products: Depending on the nucleophile used, various substituted benzene derivatives can be obtained.
Oxidation Products: Oxidation of the methoxy group can yield aldehydes or ketones.
Scientific Research Applications
4-Bromo-2-isopropoxy-1-methoxybenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: Its derivatives may be explored for potential biological activity.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-bromo-2-isopropoxy-1-methoxybenzene depends on the specific chemical reactions it undergoes. In electrophilic aromatic substitution reactions, the bromine atom acts as an electrophile, facilitating the substitution of other groups on the benzene ring. The isopropoxy and methoxy groups can influence the reactivity and orientation of these substitutions.
Comparison with Similar Compounds
Similar Compounds
4-Bromo-2-isopropyl-1-methoxybenzene: Similar structure but with an isopropyl group instead of isopropoxy.
4-Bromo-2-methoxyphenol: Lacks the isopropoxy group, making it less sterically hindered.
Uniqueness
4-Bromo-2-isopropoxy-1-methoxybenzene is unique due to the presence of both isopropoxy and methoxy groups, which can significantly influence its chemical reactivity and physical properties compared to similar compounds .
Properties
IUPAC Name |
4-bromo-1-methoxy-2-propan-2-yloxybenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrO2/c1-7(2)13-10-6-8(11)4-5-9(10)12-3/h4-7H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MOYPCCQJVWYSQF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=CC(=C1)Br)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30674596 | |
Record name | 4-Bromo-1-methoxy-2-[(propan-2-yl)oxy]benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30674596 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
462092-23-5 | |
Record name | 4-Bromo-1-methoxy-2-[(propan-2-yl)oxy]benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30674596 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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